N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea
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Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is a synthetic organic compound characterized by its unique structural features, including a cyano group, methoxy groups, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyano-4,5-dimethoxyaniline and 3-(trifluoromethyl)benzyl isothiocyanate.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: The 2-cyano-4,5-dimethoxyaniline is dissolved in the solvent, and 3-(trifluoromethyl)benzyl isothiocyanate is added dropwise. The mixture is then heated under reflux for several hours.
Purification: After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyano and trifluoromethyl groups may enhance its binding affinity and specificity, while the thiourea moiety could interact with active sites or catalytic residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-N’-benzylthiourea
- N-(2-cyano-4,5-dimethoxyphenyl)-N’-(4-trifluoromethylbenzyl)thiourea
- N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3-chlorobenzyl)thiourea
Uniqueness
Compared to similar compounds, N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is unique due to the presence of both the cyano and trifluoromethyl groups, which may confer enhanced biological activity and specificity. These functional groups can influence the compound’s physicochemical properties, such as solubility, stability, and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-25-15-7-12(9-22)14(8-16(15)26-2)24-17(27)23-10-11-4-3-5-13(6-11)18(19,20)21/h3-8H,10H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJMLNVOPCUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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